
H-DL-Val-Leu-Arg-pNA.CH3CO2H
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Overview
Description
H-DL-Val-Leu-Arg-pNA·CH3CO2H is a tripeptide chromogenic substrate featuring a para-nitroaniline (pNA) group linked to the C-terminal arginine residue. The compound is commonly used to study protease activity, particularly for enzymes that recognize the Val-Leu-Arg sequence. The pNA group enables spectrophotometric detection (absorbance at 405 nm) upon enzymatic cleavage. The racemic DL-valine configuration introduces stereochemical variability, which may influence substrate specificity and enzymatic efficiency. The acetate counterion enhances aqueous solubility compared to other salts like trifluoroacetate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Val-Leu-Arg-pNA.CH3CO2H involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically includes the following steps:
Amino Acid Coupling: The amino acids (DL-Valine, Leucine, and Arginine) are sequentially coupled to a solid resin support using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Purification: The crude peptide is purified by high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of large-scale HPLC systems ensures the purification of the peptide to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
H-DL-Val-Leu-Arg-pNA.CH3CO2H primarily undergoes enzymatic hydrolysis reactions. The peptide bond between Arginine and p-nitroaniline is cleaved by specific proteolytic enzymes, releasing p-nitroaniline, which can be detected spectrophotometrically.
Common Reagents and Conditions
Enzymes: Proteolytic enzymes such as trypsin, thrombin, and kallikrein.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH (7.4).
Temperature: Reactions are typically conducted at 37°C to mimic physiological conditions.
Major Products
The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which is a yellow compound that absorbs light at 405 nm, allowing for quantitative measurement .
Scientific Research Applications
Enzymatic Activity Studies
H-DL-Val-Leu-Arg-pNA.CH3CO2H serves as an important substrate for various serine proteases. Its utility lies in its ability to release a chromogenic product upon enzymatic cleavage, allowing for the quantification of enzyme activity.
Key Findings:
- Substrate Specificity : H-DL-Val-Leu-Arg-pNA is particularly effective for enzymes like plasmin and thrombin. Studies have demonstrated that it exhibits strong amidolytic activity, making it suitable for kinetic analyses of these enzymes .
- Kinetic Parameters : The kinetic parameters for H-DL-Val-Leu-Arg-pNA have been characterized, revealing a Km value indicative of its affinity for target enzymes. For instance, the enzyme's activity was measured against various substrates, with H-DL-Val-Leu-Arg-pNA showing significant specificity towards plasmin .
Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹ mM⁻¹) |
---|---|---|---|---|
Plasmin | H-DL-Val-Leu-Arg-pNA | 0.21 | 37.04 | 1.76 × 10⁵ |
Thrombin | H-D-Phe-Pip-Arg-pNA | 0.12 | 22.2 | 1.89 × 10⁴ |
Therapeutic Applications
The potential therapeutic applications of this compound are also noteworthy, particularly in the context of drug development and disease treatment.
Case Studies:
- Fibrinolytic Enzyme Research : The compound has been utilized in studies investigating fibrinolytic enzymes derived from microorganisms. For example, a study on Bacillus species demonstrated that the enzyme could effectively degrade various synthetic substrates, including H-DL-Val-Leu-Arg-pNA, emphasizing its relevance in developing fibrinolytic therapies .
- Cancer Treatment : Research has indicated that peptides similar to H-DL-Val-Leu-Arg-pNA can inhibit tumor growth by modulating proteolytic pathways involved in cancer progression. This highlights the compound's potential role in cancer therapeutics .
Diagnostic Applications
In diagnostics, this compound is employed in assays to detect and quantify protease activity, which is crucial for various medical conditions.
Diagnostic Techniques:
Mechanism of Action
The mechanism of action of H-DL-Val-Leu-Arg-pNA.CH3CO2H involves its cleavage by specific proteolytic enzymes. The peptide bond between Arginine and p-nitroaniline is hydrolyzed, releasing p-nitroaniline. This reaction is facilitated by the enzyme’s active site, which recognizes the peptide sequence and catalyzes the hydrolysis. The released p-nitroaniline can be quantitatively measured due to its chromogenic properties, providing a direct measure of enzyme activity .
Comparison with Similar Compounds
Structural and Functional Differences
a. Sequence and Stereochemistry
- H-DL-Val-Leu-Arg-pNA·CH3CO2H: Contains DL-valine (racemic mixture), L-leucine, and L-arginine. The DL-valine may reduce binding affinity for stereospecific proteases compared to all-L-amino acid substrates.
- H-D-Phe-Pip-Arg-pNA: Features D-phenylalanine and pipecolic acid (Pip) at P3 and P2 positions, optimized for thrombin recognition. The D-configuration at P3 enhances resistance to nonspecific proteolysis .
- Tos-Gly-Pro-Arg-pNA : Includes a tosyl (Tos) group at the N-terminus and L-proline at P2, improving thrombin specificity and catalytic efficiency (kcat/Km ~0.50 μM⁻¹s⁻¹) .
b. Enzymatic Activity
Compound | Target Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) |
---|---|---|---|---|
H-DL-Val-Leu-Arg-pNA·CH3CO2H | Thrombin | 50 | 0.5 | 0.01 |
H-D-Phe-Pip-Arg-pNA | Thrombin | 15 | 2.0 | 0.13 |
Tos-Gly-Pro-Arg-pNA | Thrombin | 10 | 5.0 | 0.50 |
The racemic DL-valine in H-DL-Val-Leu-Arg-pNA·CH3CO2H results in a higher Km (lower binding affinity) and lower catalytic efficiency compared to stereospecific substrates like Tos-Gly-Pro-Arg-pNA.
c. Physicochemical Properties
The acetate counterion in H-DL-Val-Leu-Arg-pNA·CH3CO2H improves solubility compared to hydrophobic salts, while H-DL-LEU-DL-VAL-OH·H2O (a dipeptide) exhibits lower molecular weight and acidic pKa due to its free carboxyl group .
Key Research Findings
- Stereochemical Impact : Enzymes like thrombin exhibit reduced activity toward DL-valine-containing substrates due to poor recognition of the D-isomer. This results in ~50% lower kcat/Km compared to all-L substrates .
- Sequence Specificity : The Val-Leu-Arg sequence is less optimal for thrombin than Pro-Arg or Pip-Arg sequences, which align better with the enzyme’s S2 pocket .
- Counterion Effects : Acetate salts generally offer better biocompatibility in assays compared to trifluoroacetate, which can inhibit enzyme activity at high concentrations.
Biological Activity
The compound H-DL-Val-Leu-Arg-pNA.CH3CO2H is a synthetic tripeptide that has garnered attention due to its potential biological activities, particularly in the context of protease inhibition. This article delves into the biological activity of this compound, examining its enzymatic interactions, applications in biochemical assays, and relevance in therapeutic contexts.
Chemical Structure and Properties
This compound consists of three amino acids: valine (Val), leucine (Leu), and arginine (Arg), linked to a p-nitroaniline (pNA) moiety, which serves as a chromogenic substrate for various proteases. The acetate group (CH3CO2H) enhances solubility and stability in aqueous environments.
Structural Formula
The structural representation can be summarized as follows:
Enzymatic Interactions
The primary biological activity of H-DL-Val-Leu-Arg-pNA is its role as a substrate for various proteolytic enzymes. The pNA group is released upon cleavage by these enzymes, allowing for quantification through spectrophotometric methods.
Protease Specificity
Research indicates that H-DL-Val-Leu-Arg-pNA exhibits specificity towards several serine and metalloproteases. For instance, it has been utilized in assays to evaluate the activity of:
- Thrombin
- Plasmin
- Urokinase
In these assays, the amidolytic activity is measured by the release of p-nitroaniline at 405 nm, which correlates with enzyme activity .
Case Studies
- Proteolytic Activity Assessment : A study demonstrated that H-DL-Val-Leu-Arg-pNA could effectively differentiate between various proteases based on their substrate specificity. The compound was tested against several known proteases, showing varying degrees of activity and inhibition profiles .
- Inhibition Studies : Another investigation focused on the inhibition of urokinase and thrombin by related tripeptide analogs. It was found that modifications to the amino acid sequence significantly affected inhibitory potency, suggesting that H-DL-Val-Leu-Arg-pNA could serve as a lead compound for developing more potent inhibitors .
The mechanism by which H-DL-Val-Leu-Arg-pNA exerts its biological effects involves competitive inhibition of proteases. By mimicking natural substrates, it binds to the active site of enzymes, thereby preventing substrate turnover.
Summary of Key Findings
Properties
Molecular Formula |
C25H42N8O7 |
---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[(2-amino-3-methylbutanoyl)amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C23H38N8O5.C2H4O2/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36;1-2(3)4/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27);1H3,(H,3,4)/t17-,18-,19?;/m0./s1 |
InChI Key |
MBSRKKXVZCDQSH-PCNXCSAASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O |
Origin of Product |
United States |
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